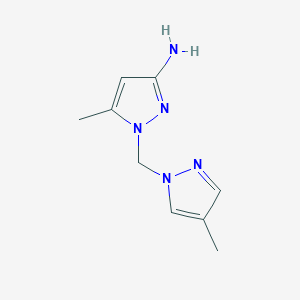

![molecular formula C16H18N4OS2 B2861685 N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1281058-52-3](/img/structure/B2861685.png)

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

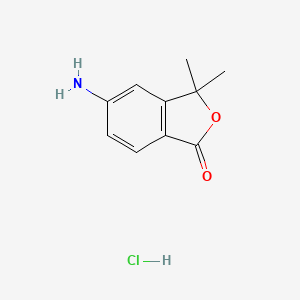

This compound is a complex organic molecule with a molecular formula of C15 H13 N3 O2 S2 . It contains several functional groups, including a thiophene, a thiadiazole, and a piperidine .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups . The presence of sulfur atoms in the thiophene and thiadiazole rings, as well as the nitrogen atoms in the piperidine ring and the thiadiazole ring, contribute to the compound’s unique chemical properties .Aplicaciones Científicas De Investigación

Molecular Interaction and Antagonistic Activity

One study focuses on the molecular interaction of a similar antagonist compound with the CB1 cannabinoid receptor, using the AM1 molecular orbital method for conformational analysis. This research provides insights into the structural analogues' binding analyses by competitive displacement, employing Comparative Molecular Field Analysis (CoMFA) to construct 3D-quantitative structure-activity relationship (QSAR) models. The findings suggest specific conformations dominate the steric binding interaction with the receptor, offering a foundation for understanding how similar compounds, including N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, might interact with biological targets (Shim et al., 2002).

Structure-Activity Relationships

Another study explores the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. The research highlights the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This study's findings on pyrazole derivatives' activity could inform research on related compounds, including the target compound, by outlining crucial structural elements for biological activity (Lan et al., 1999).

Synthesis and Anti-arrhythmic Activity

Research on the synthesis and anti-arrhythmic activity of piperidine-based derivatives, including thiadiazole and triazole derivatives, provides a comprehensive look at the synthetic approaches and biological evaluations of compounds with structural similarities to N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. These studies highlight the potential therapeutic applications of such compounds in treating arrhythmias (Abdel‐Aziz et al., 2009).

Cytotoxic Activities

The synthesis of new thiophene-based compounds and evaluations of their cytotoxic activities provide insights into the potential therapeutic uses of compounds structurally related to the target molecule. This research outlines the nucleophilic substitution reactions used to prepare thiophene derivatives and their evaluated cytotoxicity against human cancer cell lines, offering a basis for exploring similar compounds' potential in cancer therapy (Mehdhar et al., 2022).

Propiedades

IUPAC Name |

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-prop-2-ynylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS2/c1-3-8-20-9-6-12(7-10-20)15(21)18-16-17-14(19-23-16)13-5-4-11(2)22-13/h1,4-5,12H,6-10H2,2H3,(H,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONAOGHOLVUTLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3CCN(CC3)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

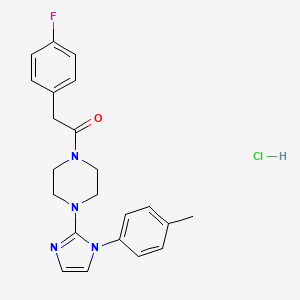

![3-{Methyl[1-(4-methylphenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride](/img/structure/B2861606.png)

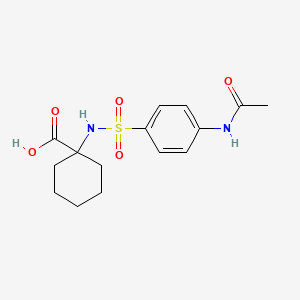

![3-(Morpholin-4-yl)-3-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile](/img/structure/B2861607.png)

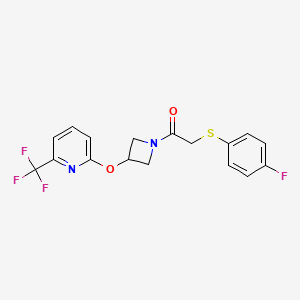

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2861608.png)

![3-methoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2861609.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861614.png)

![1-(Furan-3-yl)-2-[(9-methylpurin-6-yl)amino]-1-thiophen-2-ylethanol](/img/structure/B2861617.png)

![4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2861620.png)

![3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one](/img/structure/B2861622.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-2-yl)benzamide](/img/structure/B2861624.png)